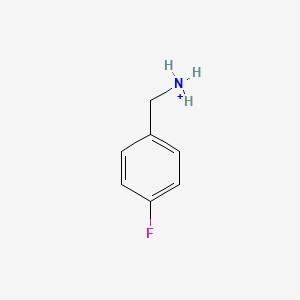

4-Fluorobenzylammonium

描述

Context and Significance in Organic and Hybrid Materials Chemistry

4-Fluorobenzylammonium serves as a crucial precursor and component in the synthesis of organic-inorganic hybrid materials, which integrate the properties of both organic and inorganic constituents at a molecular level. nih.goviucr.org Its primary significance lies in its application as a "spacer" cation in the construction of two-dimensional (2D) and quasi-2D layered perovskite structures. acs.orgresearchgate.net These materials are at the forefront of research for next-generation optoelectronic devices.

The incorporation of the this compound cation into perovskite lattices has demonstrated several key benefits. In perovskite solar cells (PSCs), it has been shown to passivate defects, improve charge transport, and ultimately enhance the power conversion efficiency (PCE) and operational stability of the devices. researchgate.netgreatcellsolarmaterials.comresearchgate.net The fluorinated benzyl (B1604629) group imparts a hydrophobic character to the perovskite film, which increases the material's resistance to moisture, a critical factor for long-term device stability. greatcellsolarmaterials.comresearchgate.net

Furthermore, this compound is instrumental in creating 2D/3D perovskite heterostructures, a strategy employed to passivate the surface of 3D perovskite layers, thereby reducing non-radiative recombination and improving performance. jku.at Its influence extends to fundamental material properties, where it can be used to control the crystal symmetry of layered hybrid metal-halide perovskites. acs.org For instance, the introduction of halogen substituents on the benzylammonium cation in (4-XC₆H₄CH₂NH₃)₂PbI₄ systems was found to lower the crystal symmetry. acs.org

Beyond lead-halide perovskites, this compound iodide has been utilized as an additive in the development of more environmentally friendly, lead-free tin-based perovskite solar cells, where it helps to inhibit the oxidation of Sn²⁺ and passivate defects. researchgate.netgreatcellsolarmaterials.com The cation has also been explored in hybrid materials with different inorganic components, such as in this compound dihydrogen phosphate (B84403), a material with a three-dimensional supramolecular network held together by hydrogen bonds, of interest for its potential optical and electrical properties. nih.goviucr.org Recent studies in 2024 have also highlighted its use in the surface modification of colloidal perovskite nanoplates, significantly enhancing their photostability under UV irradiation. acs.org

Historical Overview of Academic Research on this compound

Academic interest in this compound and its salts has grown substantially with the rise of hybrid perovskite research. Early structural studies, such as a 2016 report on the synthesis and crystal structure of this compound dihydrogen phosphate, laid the groundwork for understanding how this cation assembles in a solid-state, hybrid organic-inorganic framework. nih.goviucr.org This work detailed the layered structure formed by the cations and dihydrogen phosphate anions, connected by a network of hydrogen bonds. nih.goviucr.org

By 2019 and 2020, research had pivoted significantly towards its application in perovskite optoelectronics. A 2019 study demonstrated the use of this compound iodide in creating bright green perovskite light-emitting diodes (LEDs) with high external quantum efficiency. greatcellsolarmaterials.comchemborun.com Concurrently, investigations into its role in layered perovskites for applications beyond photovoltaics began to appear. Research published in 2019 explored how fluorinated aromatic cations, including this compound, influence the ferroelectric properties of 2D organic-inorganic perovskites. acs.orgnih.gov A 2020 study provided a detailed analysis of how halogen para-substituents, including fluorine in the 4-position of benzylammonium, influence the crystal structure and symmetry of benzylammonium lead iodide perovskites. acs.org

From 2021 onwards, the focus has intensified on leveraging this compound to solve critical challenges in perovskite solar cell technology, namely efficiency and stability. Studies demonstrated that incorporating trace amounts of this compound iodide can passivate defects, improve charge transport in inverted perovskite solar cells, and enhance moisture stability due to the hydrophobicity of the fluorinated moiety. greatcellsolarmaterials.comresearchgate.net The research scope also broadened to include lead-free alternatives, with reports on the use of this compound iodide as an additive to boost the efficiency of tin-based perovskite solar cells. researchgate.net In 2022, the cation's versatility was further showcased in a study of hybrid copper(II) chloride perovskites, investigating the effect of fluorine substitution position on crystal structure and magnetic properties. acs.org Recent work in 2024 has continued to explore its stabilizing effects, particularly in enhancing the photostability of colloidal perovskite nanoplates. acs.orgacs.org

Positioning within Fluorinated Organic Ammonium (B1175870) Cations Research

Research has unequivocally shown that the position of the fluorine atom on the aromatic ring is critical. For instance, a seminal study found that while [2-fluorobenzylammonium]₂PbCl₄ is a high-performance ferroelectric material, the corresponding compounds made with 3-fluorobenzylammonium and this compound are non-ferroelectric. acs.orgnih.govresearching.cnjos.ac.cn This highlights that the specific location of the fluorine atom dictates the crystal symmetry and resulting physical properties. Similarly, in copper halide perovskites, positional isomerism of the fluorine on the benzylammonium cation leads to significant differences in crystal symmetry, with the meta-position inducing a polar ferromagnetic state, a property not observed in the ortho- or para-substituted compounds. acs.org

Compared to non-fluorinated benzylammonium, the para-fluorine in this compound enhances the hydrophobicity of the resulting perovskite films, a crucial advantage for improving environmental stability. greatcellsolarmaterials.comresearchgate.net The high electronegativity of the fluorine atom also modifies the charge distribution on the cation. This can enhance the positive charge density on the ammonium group, influencing its interaction with the inorganic framework and its reactivity, as seen in the enhanced photostability of perovskite nanoplates treated with this compound iodide. acs.orgiitk.ac.in Computational studies have further elucidated the role of para-substituted fluoro-benzylammonium (pFBA) spacers in 2D perovskites, confirming their potential for creating stable and high-performance platforms. researchgate.net Therefore, this compound is recognized not just as another fluorinated cation, but as a specifically functionalized building block whose properties are a direct consequence of the strategic placement of the fluorine atom.

Data Tables

Table 1: Chemical Identity of this compound Compounds

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound Chloride | C₇H₉FClN | 161.60 | 659-41-6 |

| This compound Bromide | C₇H₉FBrN | 206.06 | 2270172-94-4 |

| This compound Iodide | C₇H₉FIN | 253.06 | 2097121-30-5 |

| This compound Dihydrogen Phosphate | C₇H₁₁FNO₄P | 223.14 | Not Available |

Data sourced from references iucr.orggreatcellsolarmaterials.comgreatcellsolarmaterials.comlumtec.com.twgreatcellsolarmaterials.comnih.gov

Table 2: Research Applications and Findings for this compound

| Material System | Role of 4-FBA | Key Research Finding | Reference(s) |

| (4-FBzA)₂PbI₄ | Spacer Cation | Lowers crystal symmetry compared to the non-fluorinated analogue. | acs.org |

| (4-FBzA)₂PbCl₄ | Spacer Cation | Compound is non-ferroelectric, unlike the 2-fluoro isomer. | acs.orgnih.govresearching.cn |

| (4-FbaH)₂CuCl₄ | Spacer Cation | Exhibits ferromagnetic interactions; crystal symmetry differs from ortho- and meta-isomers. | acs.org |

| MAPbI₃-based PSCs | Additive | Passivates defects, improves charge transport, and enhances moisture stability, increasing PCE. | researchgate.net |

| Sn-based PSCs | Additive | Increases crystallinity, passivates defects, and inhibits Sn²⁺ oxidation, leading to higher PCE. | researchgate.netgreatcellsolarmaterials.com |

| 2D/3D Perovskites | Spacer/Passivator | Forms 2D capping layers that passivate surface defects of the 3D perovskite. | jku.atmdpi.com |

| Perovskite LEDs | Precursor | Used to prepare bright green emitting diodes with high external quantum efficiency. | greatcellsolarmaterials.comchemborun.com |

| Colloidal Perovskite Nanoplates | Surface Modifier | Enhances photostability under UV irradiation by facilitating faster deprotonation. | acs.org |

| [FC₆H₄CH₂NH₃]H₂PO₄ | Organic Cation | Forms a 3D supramolecular network with potential for optical and electrical applications. | nih.goviucr.org |

Structure

2D Structure

3D Structure

属性

分子式 |

C7H9FN+ |

|---|---|

分子量 |

126.15 g/mol |

IUPAC 名称 |

(4-fluorophenyl)methylazanium |

InChI |

InChI=1S/C7H8FN/c8-7-3-1-6(5-9)2-4-7/h1-4H,5,9H2/p+1 |

InChI 键 |

IIFVWLUQBAIPMJ-UHFFFAOYSA-O |

规范 SMILES |

C1=CC(=CC=C1C[NH3+])F |

产品来源 |

United States |

Advanced Synthetic Methodologies for 4 Fluorobenzylammonium and Its Derivatives

Established Synthetic Routes to 4-Fluorobenzylammonium Salts

The primary and most straightforward methods for synthesizing this compound salts involve direct acid-base reactions between 4-fluorobenzylamine (B26447) and a suitable proton donor. These methods are well-documented and widely employed due to their high yields and simplicity.

The synthesis of this compound halides is typically achieved through the reaction of 4-fluorobenzylamine, a primary amine, with the corresponding hydrohalic acid (HX, where X = I, Br, Cl). This acid-base reaction results in the protonation of the amine's nitrogen atom to form the ammonium (B1175870) cation, with the halide serving as the counter-anion.

This compound Iodide: A common protocol involves dissolving 4-fluorobenzylamine in ethanol (B145695) and cooling the solution in an ice bath. jku.at Hydroiodic acid (HI) is then added, and the mixture is stirred for several hours at low temperature. jku.at The product, this compound iodide, precipitates from the solution and can be isolated by evaporating the solvent and washing the resulting solid with a non-polar solvent like diethyl ether to remove unreacted starting materials. jku.at The components of the final salt are the this compound cation and the iodide anion. nih.gov

This compound Bromide: The preparation of the bromide salt follows a similar procedure. 4-fluorobenzylamine is dissolved in a solvent such as ethanol, and hydrobromic acid (HBr) is added dropwise, typically at a reduced temperature (0–5 °C) to control the exothermic reaction. iitk.ac.innih.govacs.org After stirring for a few hours, the solvent is removed, often using a rotary evaporator, and the crude product is purified by washing with diethyl ether to yield the final white powder. iitk.ac.innih.gov

This compound Chloride: The chloride salt can be formed by reacting 4-fluorobenzylamine with hydrochloric acid (HCl). researchgate.netacs.orgchemimpex.com For instance, in syntheses targeting more complex metal-halide structures, 4-fluorobenzylamine is often added to a solution containing concentrated HCl, which provides the acidic proton and chloride counter-ion to form the this compound chloride in situ. acs.org The resulting salt is a key precursor in the development of pharmaceuticals and materials for opto-electronics. chemimpex.comgreatcellsolarmaterials.com

Table 1: Summary of Halide Salt Synthesis

| Salt Name | Starting Amine | Acid Reagent | Typical Solvent | Key Process Steps |

|---|---|---|---|---|

| This compound Iodide | 4-Fluorobenzylamine | Hydroiodic Acid (HI) | Ethanol | Reaction at 0°C, solvent evaporation, washing with diethyl ether. jku.at |

| This compound Bromide | 4-Fluorobenzylamine | Hydrobromic Acid (HBr) | Ethanol | Dropwise acid addition at 0-5°C, stirring, solvent evaporation, washing. iitk.ac.innih.gov |

| This compound Chloride | 4-Fluorobenzylamine | Hydrochloric Acid (HCl) | Ethanol / Methanol | Reaction in acidic medium, often followed by crystallization. researchgate.netacs.org |

The synthesis of this compound dihydrogen phosphate (B84403) is a well-documented example of preparing a salt with a non-halide anion. The established method involves the direct reaction of 4-fluorobenzylamine with orthophosphoric acid (H₃PO₄).

In a typical procedure, equimolar amounts of 4-fluorobenzylamine and orthophosphoric acid are combined in an ethanol solution. The mixture is stirred until the reagents fully dissolve, and the resulting solution is then allowed to stand undisturbed at room temperature. Slow evaporation of the solvent over several days leads to the formation of single crystals of this compound dihydrogen phosphate, [FC₆H₄CH₂NH₃]H₂PO₄. This method has been successfully used to grow high-quality crystals suitable for single-crystal X-ray diffraction analysis, which has confirmed the compound's structure.

Novel and Sustainable Synthetic Approaches

Recent research has focused on developing more sustainable and efficient methods for chemical synthesis, aligning with the principles of green chemistry. While specific studies on this compound are emerging, general trends in ammonium salt synthesis point toward promising future methodologies.

The development of "green" synthetic protocols aims to minimize waste, reduce energy consumption, and use less hazardous materials. The standard acid-base formation of this compound salts is inherently atom-economical, as all atoms of the reactants are incorporated into the final product.

Further green advancements include the use of solvent-free reaction conditions. For example, grinding methods catalyzed by substances like triethyl benzyl (B1604629) ammonium chloride (TEBAC) have been employed for the synthesis of other nitrogen-containing compounds, offering excellent yields and short reaction times without the need for bulk solvents. e-journals.in Another approach is the use of greener solvents, such as water or ethanol, which are already common in the established routes for this compound salt synthesis. The synthesis of other quaternary ammonium compounds, such as benzalkonium chloride, has been explored as a precursor for creating eco-friendly nano-catalysts. sigmaaldrich.com These strategies represent potential avenues for optimizing the synthesis of this compound salts.

Continuous flow chemistry is a modern synthetic approach that offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automation. In a flow system, reactants are pumped through a network of tubes and reactors where the reaction occurs.

While a specific continuous flow synthesis for this compound has not been extensively reported, the methodology has been successfully applied to the synthesis of other ammonium salts.

Chemoselective Amination: The synthesis of primary ammonium salts from alkyl halides and aqueous ammonia (B1221849) has been achieved with high yields in continuous flow systems. acs.orgvapourtec.com

Molten Salt Synthesis: The production of diphenhydramine (B27) hydrochloride has been demonstrated in an end-to-end continuous process where the final product is formed as a molten salt, eliminating the need for additional solvent and minimizing waste. rsc.org

Microreactor Technology: Patents have been filed for methods using microreactors for the continuous flow synthesis of chloro quaternary ammonium salts, which significantly reduces reaction time and improves yield by controlling reaction parameters precisely. google.com

These examples strongly suggest that continuous flow technology could be readily adapted for the large-scale, efficient, and safe production of this compound and its derivatives.

Chemo- and Regioselective Derivatization Strategies

The this compound cation can be used as a building block or be further modified to create more complex molecules. These derivatization strategies are key to tuning its properties for specific applications.

One significant strategy involves using the ammonium salt in cross-coupling reactions. A palladium-catalyzed Suzuki coupling reaction has been developed for the cross-coupling of benzylammonium salts with arylboronic acids. rsc.org This method achieves C(sp³)–N bond activation, allowing the benzyl moiety to be coupled with various aryl groups to form diarylmethane derivatives, which are important structures in medicinal chemistry. rsc.org

Furthermore, the parent amine, 4-fluorobenzylamine (often generated in situ from its salt), can serve as a nucleophile. It can be reacted with other molecules to form new C-N bonds, for example, in the synthesis of 2-amino-3-nitro-6-(4-fluorobenzylamino)-pyridine, a precursor for other active compounds. google.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 4-Fluorobenzylamine |

| This compound |

| This compound Bromide |

| This compound Chloride |

| This compound Dihydrogen Phosphate |

| This compound Iodide |

| 18-crown-6 |

| 2-amino-3-nitro-6-(4-fluorobenzylamino)-pyridine |

| Benzalkonium chloride |

| Diphenhydramine hydrochloride |

| Ethanol |

| Ethyl-4-phenyl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate |

| Hydrobromic acid |

| Hydrochloric acid |

| Hydroiodic acid |

| Orthophosphoric acid |

Functionalization of the Aromatic Ring

The this compound scaffold can be further elaborated by introducing additional functional groups onto the aromatic ring. The presence of the fluorine atom and the activating benzylamine (B48309) group influences the regioselectivity of electrophilic substitution reactions. An example of such functionalization is the synthesis of 2-Chloro-4-fluorobenzylamine, a valuable building block in its own right. This substitution pattern indicates that the positions ortho and meta to the fluorine atom are accessible for functionalization. The synthesis of these derivatives often involves multi-step sequences where the amine may be protected to ensure compatibility with the reaction conditions required for ring substitution. Such derivatives are used as precursors in the synthesis of ligands for asymmetric catalysis and in the development of potential pharmaceutical agents.

Modifications at the Ammonium Nitrogen Center

The nitrogen center of this compound is a primary amine, making it a versatile handle for a wide range of chemical transformations, including N-alkylation, acylation, and condensation reactions.

Imine Formation: A common modification involves the condensation reaction of 4-fluorobenzylamine with various aldehydes to form Schiff bases or imines. For instance, reacting 4-fluorobenzylamine with 4-chlorobenzaldehyde (B46862) or 2,3-difluorobenzaldehyde (B42452) in a solvent like acetone (B3395972) or ethanol yields the corresponding imines in high purity (>90%). ub.edu These imines can serve as intermediates for further reactions, such as the preparation of cyclopalladated complexes. ub.edu

N-Alkylation: The nucleophilic nature of the amine allows for N-alkylation reactions. A notable example is the reaction with epichlorohydrin (B41342). This reaction is a key step in the synthesis of more complex heterocyclic structures. The reaction of 4-fluorobenzylamine with epichlorohydrin in a hydrocarbon solvent like cyclohexane (B81311) proceeds regioselectively, with the amine attacking the terminal epoxide carbon to yield 3-chloro-1-(4-fluorobenzylamino)-2-propanol. clockss.org

N-Formylation: The amine can be formylated to produce N-(4-fluorobenzyl)formamide. A catalyst-free method has been developed that utilizes carbon dioxide (CO2) as a C1 source and sodium borohydride (B1222165) (NaBH4) as a reducing agent. rsc.org The reaction proceeds efficiently in solvents like dimethylformamide (DMF), where formoxy borohydride species are generated in situ, which then act as the formylating agent. rsc.org

Table 1: Selected Modifications at the Ammonium Nitrogen Center of 4-Fluorobenzylamine

| Reaction Type | Reactant | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Imine Formation | 4-Chlorobenzaldehyde | 4-ClC₆H₄CH=NCH₂(4'-FC₆H₄) | Acetone, 90°C, 1.5h | 92% | ub.edu |

| N-Alkylation | (R)-(-)-Epichlorohydrin | (R)-(+)-3-Chloro-1-(4-fluorobenzylamino)-2-propanol | Cyclohexane, Room Temp, 16h | 70% | clockss.org |

| N-Formylation | CO₂, NaBH₄ | N-(4-fluorobenzyl)formamide | DMF, Room Temp, 24h | 23% | rsc.org |

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective methods to synthesize chiral derivatives of this compound is crucial for applications in medicinal chemistry, where a specific enantiomer of a drug is often responsible for the desired therapeutic effect.

An efficient asymmetric synthesis has been developed for the enantiomers of 2-aminomethyl-4-(4-fluorobenzyl)morpholine, an intermediate for the gastroprokinetic agent mosapride. clockss.orgresearchgate.net This strategy avoids a tedious classical resolution and instead employs a chiral pool approach. The key step involves the reaction of 4-fluorobenzylamine with commercially available chiral (R)- or (S)-epichlorohydrin. clockss.org

The reaction of 4-fluorobenzylamine with (R)-(-)-epichlorohydrin in cyclohexane at room temperature yields (R)-(+)-3-chloro-1-(4-fluorobenzylamino)-2-propanol with high yield (70%) and retention of configuration. clockss.org This chiral intermediate is then converted through a series of steps, including cyclization to an oxomorpholine, reduction, and amination, to afford the final chiral product, (S)-(-)-2-aminomethyl-4-(4-fluorobenzyl)morpholine, with an enantiomeric excess (ee) of over 98%. clockss.org The complementary enantiomer can be synthesized starting from (S)-(+)-epichlorohydrin. The enantiomeric purity is typically determined using chiral High-Performance Liquid Chromatography (HPLC). clockss.org This synthetic route demonstrates a practical and highly stereocontrolled method for producing valuable chiral derivatives from this compound precursors.

Table 2: Stereoselective Synthesis of a Chiral Morpholine Derivative

| Starting Material | Chiral Reagent | Key Intermediate | Final Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 4-Fluorobenzylamine | (R)-(-)-Epichlorohydrin | (R)-(+)-3-Chloro-1-(4-fluorobenzylamino)-2-propanol | (S)-(-)-2-Aminomethyl-4-(4-fluorobenzyl)morpholine | >98% | clockss.org |

| 4-Fluorobenzylamine | (S)-(+)-Epichlorohydrin | (S)-(-)-3-Chloro-1-(4-fluorobenzylamino)-2-propanol | (R)-(+)-2-Aminomethyl-4-(4-fluorobenzyl)morpholine | >98% | clockss.org |

Compound Index

Crystallographic and Solid State Structural Investigations

Single Crystal X-ray Diffraction Analysis of 4-Fluorobenzylammonium Compounds

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the atomic arrangement within a crystal. This method has been instrumental in determining the crystal structures of several compounds containing the this compound cation, revealing details about their lattice architecture and the conformational preferences of the cation in the solid state. researchgate.net

The crystal packing of this compound compounds is significantly influenced by the nature of the counter-ion and the resulting intermolecular interactions, such as hydrogen bonding and van der Waals forces.

In the case of This compound dihydrogen phosphate (B84403) , single-crystal X-ray diffraction analysis reveals an orthorhombic crystal system with the space group Pbcn. The structure consists of alternating organic and inorganic layers. The dihydrogen phosphate anions (H₂PO₄⁻) are linked by O-H···O hydrogen bonds, forming corrugated layers parallel to the ab plane. The this compound cations are situated between these anionic layers, and are linked to them through N-H···O hydrogen bonds, creating a three-dimensional supramolecular network. This layered arrangement is a common feature in organic-inorganic hybrid materials. ugr.esugr.es

A series of layered hybrid metal-halide perovskites incorporating the this compound cation have also been investigated. For instance, (this compound)₂PbI₄ crystallizes in a layered perovskite structure. acs.org In these structures, inorganic layers of corner-sharing metal-halide octahedra are separated by bilayers of the organic this compound cations. nih.gov The specific packing and symmetry are sensitive to the identity of the metal and halide ions. For example, (this compound)₂CuCl₄ crystallizes in the centrosymmetric orthorhombic space group Pnma at room temperature. acs.orgnih.govnih.gov The crystal structure of these perovskite-type compounds is characterized by a two-dimensional network of corner-sharing CuCl₆ octahedra, with the this compound cations occupying the space between these inorganic layers. nih.govresearchgate.net

The table below summarizes the crystallographic data for several this compound compounds.

| Compound | Formula | Crystal System | Space Group | Reference |

| This compound dihydrogen phosphate | [C₇H₉FN]H₂PO₄ | Orthorhombic | Pbcn | ugr.esugr.es |

| (this compound)₂PbI₄ | (C₇H₉FN)₂PbI₄ | - | - | acs.org |

| (this compound)₂CuCl₄ | (C₇H₉FN)₂CuCl₄ | Orthorhombic | Pnma | acs.orgnih.govnih.gov |

| This compound chloride 18-crown-6 | (C₇H₉FN)⁺·Cl⁻·(C₁₂H₂₄O₆) | Triclinic | P-1 | researchgate.net |

| This compound bromide 18-crown-6 | (C₇H₉FN)⁺·Br⁻·(C₁₂H₂₄O₆) | Triclinic | P-1 | researchgate.net |

| (this compound)₂MnCl₄ 18-crown-6 | [(C₇H₉FN)₂(18-crown-6)₂]²⁺·(MnCl₄)²⁻ | Monoclinic | P2₁/c | researchgate.net |

| (this compound)FeCl₄ 18-crown-6 | [(C₇H₉FN)(18-crown-6)]⁺·(FeCl₄)⁻ | Orthorhombic | Pnma | researchgate.net |

Table 1: Crystallographic data for selected this compound compounds.

The conformation of the this compound cation within the crystal lattice is determined by a balance of intramolecular steric and electronic effects, as well as intermolecular interactions. The flexibility of the benzylammonium moiety, primarily around the C-C and C-N bonds, allows it to adopt various conformations to optimize its packing within the crystal.

In the crystal structure of This compound dihydrogen phosphate , the this compound cation is ordered. ugr.es The conformation is influenced by the hydrogen bonding between the ammonium (B1175870) group and the phosphate layers, as well as by van der Waals interactions between the organic cations. The dipolar character of the this compound molecule can lead to an alternating antiparallel stacking arrangement, which minimizes π-π interactions between the aromatic rings. ugr.es

Advanced Powder X-ray Diffraction Studies

Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of crystalline materials. It is particularly useful for phase identification, purity assessment, and for monitoring dynamic processes such as crystallization and phase transitions. researchgate.net

PXRD is a primary tool for confirming the phase purity of bulk crystalline samples. The diffraction pattern of a crystalline material is a unique fingerprint, characterized by a specific set of peak positions and intensities. By comparing the experimental PXRD pattern of a synthesized sample with a simulated pattern calculated from single-crystal X-ray diffraction data, the phase identity and purity of the bulk material can be verified. researchgate.net This method has been used to confirm the purity of as-synthesized crystals of compounds like (this compound)₂CuCl₄. nih.gov Any significant deviation or the presence of additional peaks in the experimental pattern would indicate the presence of impurities or a different crystalline phase.

The formation of different crystalline forms, known as polymorphs, is a common phenomenon in organic and inorganic compounds. Polymorphs have the same chemical composition but differ in their crystal structure, which can lead to different physical properties. While specific studies on the in-situ monitoring of the crystallization of this compound and the systematic investigation of its polymorphism are not extensively reported, the techniques for such studies are well-established.

Analysis of Structural Stability and Phase Transitions in Solid-State Materials Incorporating this compound

The structural stability of crystalline materials is often temperature-dependent, and many undergo phase transitions upon heating or cooling. These phase transitions involve a change in the crystal structure and can be driven by various factors, including the dynamics of the organic cations within the crystal lattice. acs.org

Inorganic-organic hybrid compounds, such as those containing the this compound cation, are known to exhibit structural phase transitions. acs.org These transitions are often associated with changes in the ordering of the organic cations. nih.govresearchgate.net For example, at higher temperatures, the organic cations may exhibit dynamic disorder, rotating or adopting multiple conformations. Upon cooling, the cations may become ordered, leading to a change in the crystal symmetry. acs.org

For instance, in the broader family of layered hybrid perovskites, temperature-dependent structural studies have revealed reversible phase transitions. researchgate.netscribd.com These transitions are often linked to the conformational changes of the organic spacer cations and their interactions with the inorganic layers. nih.gov In some cases, the phase transitions are accompanied by a change in the electronic and optical properties of the material.

While a detailed temperature-dependent structural analysis for a wide range of this compound compounds is a subject for further research, the existing studies on related systems suggest that these materials are likely to exhibit interesting structural dynamics and phase behavior. For example, the thermal stability of (this compound)₂CuCl₄ has been investigated, showing a decomposition temperature of 464 K. nih.gov The study of organic-inorganic metal halides has shown that the choice of the organic cation, including its isomeric form, can significantly influence the phase transition temperature. rsc.org

Advanced Spectroscopic Characterization for Structural and Electronic Insights

Vibrational Spectroscopy (FT-IR, Raman) for Intermolecular Interactions and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for analyzing the functional groups within 4-Fluorobenzylammonium and probing the non-covalent interactions that dictate its supramolecular architecture. The vibrational frequencies, intensities, and band shapes in FT-IR and Raman spectra are sensitive to the molecular environment, providing a window into hydrogen bonding and other intermolecular forces. spectroscopyonline.comnih.gov

In the solid state, this compound cations form extensive and robust hydrogen bonding networks with associated anions. These interactions are primarily driven by the ammonium (B1175870) group (-NH₃⁺), which acts as a hydrogen bond donor. researchgate.net

N-H···X Hydrogen Bonds : Structural analyses of various this compound salts reveal the presence of strong N-H···X hydrogen bonds, where X can be an oxygen, chloride, or bromide atom from the counter-ion. researchgate.net These interactions are the primary force governing the crystal packing in many of its compounds. researchgate.net The formation of these hydrogen bonds leads to noticeable shifts in the vibrational frequencies of the N-H group. Typically, N-H stretching modes shift to lower frequencies (redshift), while the corresponding in-plane and out-of-plane bending vibrations shift to higher frequencies (blueshift). nih.gov This phenomenon is a direct consequence of the weakening of the N-H bond and the stiffening of the bending potentials upon hydrogen bond formation. nih.gov

Weak C-H···F and C-H···π Interactions : Alongside strong hydrogen bonds, weaker interactions such as C-H···F and C-H···π bonds contribute to the stability of the supramolecular structures. researchgate.net These interactions, while less energetic, play a crucial role in the fine-tuning of the crystal packing. researchgate.net

Spectral Evidence : In FT-IR spectra, the presence of broad absorption bands in the high-frequency region (typically 3000-3400 cm⁻¹) is characteristic of N-H stretching vibrations involved in hydrogen bonding. The broadness of these peaks reflects the range of hydrogen bond strengths and distances within the crystal lattice. spectroscopyonline.com In some compounds, bending vibration modes of the ammonium group have been identified, such as absorption peaks around 2339 cm⁻¹. scribd.com The analysis of these spectral features, often combined with computational studies like Density Functional Theory (DFT), allows for a detailed characterization of the hydrogen-bonding environment. nih.govnih.gov

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Effect of Hydrogen Bonding |

|---|---|---|

| N-H Stretch (ν) | 3000 - 3400 | Shifts to lower frequency (redshift); peak becomes broader and more intense. nih.gov |

| N-H Bend (δ) | 1500 - 1650 | Shifts to higher frequency (blueshift). nih.gov |

The presence of a fluorine atom on the benzene (B151609) ring introduces specific vibrational modes that can be probed using FT-IR and Raman spectroscopy. The C-F bond has a distinct vibrational signature.

C-F Stretching Mode : The C-F stretching vibration is perhaps the most characteristic fluorine-specific mode. Due to the high electronegativity of fluorine and the strength of the carbon-fluorine bond, this vibration typically appears as a strong band in the FT-IR spectrum in the region of 1250-1000 cm⁻¹. Its exact position is sensitive to the electronic environment and substitution pattern on the aromatic ring.

In-Plane and Out-of-Plane Bending : The C-F bond also exhibits in-plane and out-of-plane bending vibrations, which occur at lower frequencies. These modes can couple with other vibrations of the benzene ring, making their assignment complex.

Influence on Ring Vibrations : The fluorine substituent, as an electron-withdrawing group, perturbs the electronic distribution of the benzene ring. This perturbation influences the frequencies of the aromatic C-C stretching and C-H bending vibrations. For instance, studies on similar molecules like para-fluorotoluene show that certain ring deformation modes are sensitive to the fluorine substitution. researchgate.net The analysis of these shifts provides insight into the electronic effects imparted by the fluorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound in both solution and the solid state. By probing the magnetic environments of specific nuclei, NMR provides atomic-level information about molecular structure, conformation, and dynamics. nih.govspringernature.com

In solution, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for the unambiguous assignment of all atoms in the this compound cation.

¹H NMR : The proton NMR spectrum provides information on the hydrogen atoms. Key signals include those from the aromatic protons on the benzene ring and the protons of the benzylic (-CH₂) and ammonium (-NH₃⁺) groups. The coupling patterns (splitting) between adjacent protons, such as the characteristic AA'BB' system for the para-substituted ring, confirm the substitution pattern.

¹³C NMR : The carbon NMR spectrum reveals the chemical environment of each carbon atom. The carbon atom directly bonded to the fluorine (C-F) exhibits a large one-bond coupling constant (¹JCF), resulting in a distinct splitting of its signal. This feature is a powerful diagnostic tool for identifying fluorinated carbons. jeolusa.com The chemical shifts of the aromatic carbons are also influenced by the electron-withdrawing nature of the fluorine atom.

¹⁹F NMR : As ¹⁹F is a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for studying fluorinated compounds. icpms.cz this compound exhibits a single resonance in its ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. A key feature of ¹⁹F NMR is its large chemical shift dispersion, which makes it highly sensitive to subtle changes in the local electronic environment. icpms.cz Furthermore, through-bond J-coupling between fluorine and nearby protons (ⁿJFH) can be observed, providing valuable conformational and structural information. icpms.cz

| Nucleus | Key Features | Information Gained |

|---|---|---|

| ¹H | Signals for aromatic, benzylic (-CH₂), and ammonium (-NH₃⁺) protons. Characteristic splitting patterns. | Proton environment, molecular connectivity, substitution pattern. |

| ¹³C | Distinct chemical shifts for all carbons. Large ¹JCF coupling for the carbon attached to fluorine. | Carbon skeleton, identification of fluorinated carbon. jeolusa.com |

| ¹⁹F | Single, sharp resonance with a large chemical shift range. Coupling to protons (ⁿJFH). | Confirmation of fluorine presence, high sensitivity to electronic environment. icpms.cz |

Solid-state NMR (ssNMR) provides unique insights into the structure and dynamics of this compound within a crystalline lattice, which is inaccessible by solution NMR. nih.govspringernature.com This is particularly relevant when this compound is incorporated into larger structures like perovskites. researchgate.net

Probing Local Environments : In the solid state, molecules are fixed in a lattice, leading to broad NMR signals due to anisotropic interactions. Techniques like Magic-Angle Spinning (MAS) are used to average these interactions and obtain high-resolution spectra. springernature.com The chemical shifts observed in ssNMR are highly sensitive to the local crystalline environment, polymorphism, and intermolecular interactions like hydrogen bonding.

Lattice Dynamics : ssNMR experiments can probe molecular motion over a wide range of timescales. nih.gov For the this compound cation, potential dynamic processes include the rotation of the ammonium headgroup, torsional motion of the benzyl (B1604629) group, and whole-molecule reorientations within the crystal lattice.

Application in Hybrid Materials : In hybrid materials such as organic-inorganic perovskites, ssNMR is a powerful tool to confirm the incorporation of the organic cation into the inorganic framework. researchgate.net For example, ¹³C and ¹⁵N ssNMR can probe the organic cation's local environment and dynamics, while other nuclei (e.g., ²⁰⁷Pb in lead-halide perovskites) can report on the inorganic lattice and its interaction with the organic component. researchgate.net Techniques like ¹H-¹H spin diffusion can demonstrate the atomic-scale proximity between different components, confirming the formation of a true hybrid material. researchgate.net

Electronic Absorption (UV-Vis) and Photoluminescence Spectroscopy for Electronic Structure and Charge Transfer Characteristics

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and photoluminescence (PL), is used to investigate the electronic transitions, band structure, and charge transfer properties of materials containing this compound. up.ac.za These properties are especially important when it is used as a component in optoelectronic devices like perovskite solar cells. researchgate.netjku.at

UV-Vis Absorption : The UV-Vis spectrum of this compound is dominated by electronic transitions within the fluorinated benzene ring. These are typically π → π* transitions. In the context of hybrid perovskites where this compound iodide (4-FBAI) is used, the absorption spectra show features corresponding to the perovskite's band-edge absorption. researchgate.net The incorporation of the 4-FBAI cation can subtly modify the absorption profile, indicating its influence on the electronic structure of the material.

Photoluminescence (PL) : PL spectroscopy measures the light emitted from a material after it has absorbed photons. In materials like Ruddlesden-Popper perovskites, which have a quantum-well structure, the organic spacer cations like this compound play a critical role in the photophysical properties. researchgate.net The incorporation of this compound has been shown to enhance the photoluminescence quantum yield (PLQY) of perovskite nanoplates, for example, increasing it from 35% to 50%. acs.org This enhancement is often attributed to the passivation of surface defects and improved charge transport. researchgate.net

Charge Transfer Characteristics : In hybrid systems, this compound can influence charge transfer dynamics. acs.org The fluorinated benzyl group provides a hydrophobic character that can enhance stability against moisture. researchgate.netgreatcellsolarmaterials.com More importantly, the electronic properties of the cation can affect charge carrier dynamics. Compared to its non-fluorinated counterpart, this compound can lead to more delocalized charge carriers, which is expected to improve charge transport in devices. researchgate.net Ultrafast spectroscopic techniques can be employed to directly observe charge transfer processes, which occur on femtosecond to picosecond timescales. acs.org

| Spectroscopic Technique | Observation | Interpretation |

|---|---|---|

| UV-Vis Absorption | Dominated by π → π* transitions of the aromatic ring; modifies perovskite band-edge. | Provides information on electronic band structure. researchgate.net |

| Photoluminescence (PL) | Increased PL quantum yield in perovskite nanoplates upon incorporation. acs.org | Indicates passivation of electronic trap states and improved radiative recombination efficiency. researchgate.net |

| Transient Spectroscopy | Modifies charge carrier dynamics. | Affects charge transport and recombination rates, crucial for device performance. researchgate.netacs.org |

Investigation of Electronic Transitions and Excitonic Behavior

The introduction of the 4-FBA cation into perovskite lattices, typically forming two-dimensional (2D) or quasi-2D structures, profoundly influences their electronic transitions and excitonic properties. In these structures, layers of inorganic lead halide octahedra are separated by the bulky organic 4-FBA cations. This arrangement leads to quantum and dielectric confinement effects. nih.gov

Due to quantum confinement, the absorption and photoluminescence (PL) spectra of quasi-2D perovskites incorporating 4-FBA exhibit a characteristic blueshift compared to their 3D counterparts like MAPbI₃. researchgate.net The exciton (B1674681) binding energy (E_b), which is the energy required to separate a photo-generated electron-hole pair (an exciton), is significantly larger in these 2D systems—often several times greater than in 3D analogues. nih.gov This is a result of the dielectric mismatch between the inorganic layers and the organic 4-FBA spacer layers, which reduces dielectric screening and enhances the Coulombic attraction between the electron and hole. nih.govarxiv.org

The structure of the organic cation itself is critical. Studies comparing different fluorinated isomers of benzylammonium have shown that the specific position of the fluorine atom on the benzene ring can alter the interlayer spacing and structural configuration of the perovskite, which in turn affects charge transport and trap states. researchgate.net The strong electronegativity of the fluorine atom in 4-FBA can also influence the electronic environment, leading to more delocalized charge carriers compared to non-fluorinated benzylammonium, which is expected to enhance charge transport. researchgate.net The collective impact of these structural and electronic factors governs the excitonic behavior, with low-energy excitons in some vacancy-ordered double perovskites resembling highly localized Frenkel excitons. aps.org

Photoluminescence Quantum Yield Analysis in Hybrid Materials

Photoluminescence quantum yield (PLQY) is a direct measure of a material's radiative efficiency, defined as the ratio of photons emitted to photons absorbed. nanoge.org It is a key indicator of material quality, with high PLQY values correlating to low non-radiative recombination rates and fewer electronic defects. nanoge.org The incorporation of this compound has been shown to be an effective strategy for enhancing the PLQY in hybrid perovskite materials.

In one study, the surface modification of colloidal Ruddlesden-Popper perovskite nanoplates with this compound iodide (4FBAI) led to a significant increase in PLQY from 35 ± 2% to 50 ± 2%. acs.org This improvement was accompanied by a remarkable enhancement in the material's photostability under UV irradiation. acs.org The presence of the fluorine atom is considered crucial, as it is believed to enhance the positive charge density on the ammonium group, which in turn influences the stability of the perovskite lattice. acs.org

Similarly, research on perovskite thin films has demonstrated that introducing 4-FBA can significantly boost the PLQY compared to using its non-fluorinated counterpart, benzylammonium. jku.at This enhancement is attributed to the stronger binding energy of the 4-FBA cation to the perovskite crystal surface, which reduces the formation of vacancies that act as non-radiative recombination centers. jku.at

| Material System | Treatment | Initial PLQY (%) | Final PLQY (%) | Reference |

|---|---|---|---|---|

| Colloidal Ruddlesden-Popper Perovskite Nanoplates | Surface modification with 4FBAI | 35 ± 2 | 50 ± 2 | acs.org |

Ultrafast Transient Absorption Spectroscopy for Carrier Dynamics and Reaction Intermediates

Ultrafast transient absorption spectroscopy (TAS) is a powerful pump-probe technique used to monitor the real-time dynamics of photoexcited charge carriers (electrons and holes) and identify transient reaction intermediates. nih.govnih.gov In the context of perovskite materials, TAS provides critical insights into the processes that govern device efficiency and stability, such as charge carrier generation, cooling, trapping, and recombination. nih.govrsc.org The timescales for these events range from femtoseconds to microseconds. nih.govnih.gov

The incorporation of 4-FBA into perovskites influences these carrier dynamics significantly. By forming a 2D capping layer or being integrated into a quasi-2D structure, 4-FBA helps to passivate defect states, particularly at the surface and grain boundaries of the perovskite film. researchgate.netgreatcellsolarmaterials.com TAS measurements can reveal this passivation by showing a reduction in fast decay components, which are often associated with carrier trapping at defect sites. nih.gov Studies on perovskite solar cells have shown that additives like this compound iodide can suppress non-radiative recombination and improve charge transport and collection. researchgate.net

TAS experiments can distinguish between different recombination pathways, such as trap-assisted (monomolecular), direct electron-hole (bimolecular), and Auger (trimolecular) recombination, which dominate at different carrier densities. nih.gov By reducing defect densities, 4-FBA helps to minimize trap-assisted recombination, a major loss mechanism in perovskite devices. researchgate.net A comprehensive carrier dynamic study of inverted perovskite solar cells incorporating 4-FBA revealed that enhanced performance was attributable to a reduction in defect states and improved charge collection. researchgate.net The technique can also probe the formation of transient species, such as polarons (a charge carrier coupled to a local lattice distortion), and distinguish between free and trapped carriers. rsc.orgnih.gov These insights are vital for understanding how modifiers like 4-FBA contribute to higher photovoltages and improved stability in optoelectronic devices. researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Energetics

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. imperial.ac.uk It is widely employed for geometry optimizations to find the most stable molecular structures (ground structures) and to calculate various electronic properties. storion.rugoogle.com For 4-fluorobenzylammonium and its complexes, DFT calculations have been instrumental in elucidating their geometric parameters and frontier molecular orbitals, which are crucial for understanding their stability and reactivity.

Theoretical studies on compounds incorporating the this compound cation, such as (C7H9NF)4[H2V10O28]·2H2O, have utilized the B3LYP/6-311G(d,p) method to determine key quantum chemical parameters. csic.es The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important, as their energies relate to the molecule's ability to donate or accept electrons. csic.eskpfu.ru The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of molecular stability and reactivity. csic.es

In the context of the decavanadate (B1236424) compound, DFT calculations revealed the distribution of these frontier orbitals. csic.es The HOMO was found to be localized on the [V10O28] cluster, while the LUMO was centered on the organic this compound cations, indicating a potential for charge transfer between the components. csic.es

Table 1: DFT-Calculated Electronic Properties for (C7H9NF)4[H2V10O28]·2H2O

| Parameter | Description | Value (eV) |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.32 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.13 |

| ΔE (Gap) | Energy Gap (E_LUMO - E_HOMO) | 5.19 |

Data sourced from a study using the B3LYP/6-311G(d,p) method. csic.es

These DFT calculations provide a foundational understanding of the electronic characteristics and energetic landscape of this compound within complex structures.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Interactions

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. researchgate.netnih.gov This technique provides detailed information on conformational changes, fluctuations, and the dynamic evolution of a system, offering insights that are not available from static crystal structures. researchgate.netmdpi.comnih.gov

MD simulations have been applied to investigate the dynamic behavior of supramolecular complexes containing this compound, such as [(this compound)(18-crown-6)]ClO4. rsc.org In one study, MD simulations were conducted at 293 K and 410 K to understand the temperature-dependent dynamics of the compound. rsc.org The simulations were based on the crystal structure, with fixed unit-cell parameters but allowing all atoms to move freely, thereby revealing the nature of dynamic interactions within the crystalline lattice. rsc.org This approach is crucial for studying phenomena like the rotator-stator motion in crown ether complexes, where the ammonium (B1175870) cation acts as a molecular rotor. researchgate.net By simulating the system at different temperatures, researchers can observe changes in conformational flexibility and the interactions between the this compound cation and its host molecule. rsc.org

Quantum Chemical Analysis of Reactivity, Bonding, and Intermolecular Interactions

Quantum chemical analyses provide a detailed picture of the bonding, reactivity, and non-covalent interactions that dictate how this compound assembles in the solid state. These methods go beyond simple geometry to explain the forces governing crystal packing.

The reactivity of this compound can be described using global reactivity descriptors derived from the HOMO and LUMO energies obtained through DFT calculations. csic.es Parameters such as the energy gap (ΔE), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) quantify the chemical behavior of the molecule. kpfu.ru

Table 2: Global Reactivity Descriptors for (C7H9NF)4[H2V10O28]·2H2O

| Parameter | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -E_HOMO | 6.32 |

| Electron Affinity (A) | -E_LUMO | 1.13 |

| Electronegativity (χ) | (I + A) / 2 | 3.725 |

| Chemical Hardness (η) | (I - A) / 2 | 2.595 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.67 |

Data and parameters sourced from a theoretical study on the decavanadate salt. csic.es

The structural integrity of crystals containing this compound is heavily influenced by a network of intermolecular interactions. researchgate.net Quantum chemical studies have identified strong, charge-assisted hydrogen bonds, such as N–H···O and N–H···Cl, as the primary driving forces in the crystal packing of its salts. researchgate.netresearchgate.net In addition to these strong interactions, weaker non-covalent forces like C–H···F, C–H···Cl, and C–H···π interactions play a significant role in the formation of diverse supramolecular architectures. researchgate.net The analysis of these intricate bonding patterns is crucial for understanding the structure-property relationships in materials based on this compound.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Quantifying Intermolecular Contacts in Crystalline Systems

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystalline environment. scivisionpub.commdpi.com The Hirshfeld surface is mapped with properties like dnorm, which identifies regions of close intermolecular contact. rsc.org On a dnorm map, red areas indicate contacts shorter than the van der Waals radii, highlighting significant interactions, while blue regions represent longer contacts. rsc.orgrsc.org

This technique has been applied to analyze the crystal structure of compounds containing this compound, such as (C7H9NF)4[H2V10O28]·2H2O. csic.es The analysis provides a quantitative breakdown of the different types of intermolecular contacts that contribute to the stability of the crystal lattice.

Complementary to the 3D Hirshfeld surface is the two-dimensional (2D) fingerprint plot. csic.esmedwinpublishers.com This plot provides a concise summary of all intermolecular contacts by plotting the distances from the surface to the nearest atom inside (di) and outside (de) the surface. rsc.org The percentage contribution of each type of contact to the total Hirshfeld surface area can be precisely calculated from these plots.

For the decavanadate salt of this compound, the 2D fingerprint plots show that O···H/H···O interactions are the most significant factor in the crystal packing, accounting for over half of all contacts. csic.esresearchgate.net Other notable contributions come from H···H, C···H/H···C, and F···H/H···F contacts. csic.es

Table 3: Percentage Contributions of Intermolecular Contacts in (C7H9NF)4[H2V10O28]·2H2O from Hirshfeld Surface Analysis

| Contact Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| O···H / H···O | 51.7 |

| H···H | 12.7 |

| C···H / H···C | 10.1 |

| F···H / H···F | 9.7 |

Data sourced from Hirshfeld analysis of the crystal structure. csic.esresearchgate.net

Together, Hirshfeld surfaces and 2D fingerprint plots offer invaluable quantitative insights into the packing forces within molecular crystals of this compound, explaining their structural stability and organization. csic.esresearchgate.net

Supramolecular Chemistry and Non Covalent Interactions of 4 Fluorobenzylammonium

The 4-fluorobenzylammonium cation is a versatile building block in supramolecular chemistry, capable of engaging in a sophisticated network of non-covalent interactions. Its structure, featuring a primary ammonium (B1175870) group for strong hydrogen bonding and a fluorinated aromatic ring for weaker, more nuanced interactions, allows for the construction of complex and diverse supramolecular architectures.

Role in Advanced Materials Systems: Chemical Principles and Mechanisms Excluding Device Performance Metrics

Chemical Modification and Surface Engineering of Perovskite Materials

The introduction of 4-Fluorobenzylammonium into perovskite formulations leads to significant chemical modifications and surface engineering, profoundly impacting the material's fundamental properties.

Role in Defect Passivation and Reduction of Trap States in Perovskites

Perovskite materials, despite their promise, are often plagued by crystalline defects, such as vacancies and grain boundaries, which act as trap states for charge carriers, leading to non-radiative recombination and hindering performance. This compound iodide (FBZAI) has been identified as an effective agent for passivating these defects. researchgate.net The ammonium (B1175870) group of the this compound cation can interact with and neutralize charged surface defects. utoronto.ca

The incorporation of FBZAI helps to fill halide vacancies and suppress the oxidation of Sn²⁺ in tin-based perovskites, thereby reducing the density of defect states. researchgate.net This passivation minimizes non-radiative recombination pathways, a critical factor for improving the intrinsic electronic quality of the perovskite material. researchgate.netresearchgate.net Studies have shown that the introduction of a trace amount of this compound iodide can effectively passivate defects in MAPbI₃-based perovskites. researchgate.net

Influence on Charge Transport Mechanisms within Perovskite Films

The presence of this compound influences the charge transport properties of perovskite films through several chemical mechanisms. By passivating defects and reducing trap states, it facilitates more efficient movement of charge carriers through the material. researchgate.netgreatcellsolarmaterials.com The formation of 2D/3D perovskite heterostructures, facilitated by bulky cations like this compound, can also improve charge transport. jku.atrsc.org

The fluorinated benzene (B151609) component of the molecule can also play a role. Fluorine substitution in the organic cation can favor intermolecular packing, which in turn enhances charge transport. opticsjournal.net This improved charge transport is a direct consequence of the chemical modifications at the molecular level within the perovskite film. researchgate.net

Impact on Perovskite Crystallinity, Morphology, and Phase Purity

The addition of this compound can significantly influence the crystallization process of perovskite films, leading to improved crystallinity and morphology. researchgate.net It can promote the growth of larger, more uniform grains with fewer grain boundaries. mdpi.com This is crucial as grain boundaries are often a source of defects.

For instance, the use of this compound iodide as an additive in tin-based perovskites has been shown to increase crystallinity. researchgate.net In quasi-2D perovskites, employing 3-fluorobenzylammonium has been demonstrated to achieve films with a high degree of preferential orientation. nih.gov Controlling the crystal growth and morphology is essential for achieving high phase purity in the final perovskite film.

Chemical Stabilization Mechanisms of Perovskite Structures

The long-term stability of perovskite materials is a major challenge for their practical application. This compound contributes to the chemical stabilization of perovskite structures through several key mechanisms.

Enhancement of Photostability and Photodegradation Inhibition

Perovskite materials can degrade under continuous illumination, a phenomenon known as photodegradation. This compound has been shown to enhance the photostability of perovskite structures. acs.orgacs.org In Ruddlesden-Popper perovskite nanoplates, surface modification with this compound iodide (4FBAI) has demonstrated remarkable endurance under UV exposure. acs.org

The mechanism behind this enhanced photostability is linked to the properties of the fluorine atom. The fluorine atom increases the positive charge density on the ammonium ion, which facilitates a faster deprotonation compared to other ammonium ions under UV light. acs.org This process helps to preserve the integrity of the parent perovskite structure, thereby inhibiting photodegradation. acs.orgiitk.ac.in While conventional nanoplates may deteriorate within minutes of UV exposure, those modified with 4FBAI can maintain their structural integrity for hours. acs.org

Table 1: Photostability of Perovskite Nanoplates

| Treatment | Stability under UV Exposure | Reference |

|---|---|---|

| Untreated | Deteriorates within 80 minutes | acs.org |

| 4FBAI-modified | Maintains structural integrity for 12 hours with only 11% reduction in initial photoluminescence | acs.orgacs.org |

| BAI-treated | Fails to provide similar photostability | acs.org |

Improvement of Moisture Stability and Hydrophobic Character

Moisture is another critical factor that can lead to the degradation of perovskite structures. The incorporation of this compound can enhance the moisture stability of perovskite films by imparting a more hydrophobic character to the material's surface. researchgate.netgreatcellsolarmaterials.com The fluorinated benzene moiety of the this compound cation is responsible for this increased hydrophobicity. greatcellsolarmaterials.com

This hydrophobic layer acts as a barrier, protecting the underlying perovskite from ambient moisture. opticsjournal.net This is a crucial stabilization mechanism, as it prevents the water-induced decomposition of the perovskite crystal lattice. Studies have demonstrated that perovskite films incorporating this compound iodide exhibit enhanced stability against moisture. researchgate.netresearchgate.net In quasi-2D perovskites, the use of 3-fluorobenzylammonium has resulted in films capable of withstanding high humidity levels without significant changes to the crystal structure. nih.gov

General Precursor or Additive Role in Hybrid Organic-Inorganic Materials (beyond Perovskites)

Beyond its well-documented applications in perovskite-based systems, this compound serves as a crucial building block in other classes of hybrid organic-inorganic materials. In this capacity, it functions as an organic cation that templates the formation of extended inorganic networks, influencing their dimensionality and ultimate material properties through a series of subtle, yet significant, chemical interactions.

A significant application of this compound outside of perovskites is in the synthesis of hybrid polyoxometalates (POMs). POMs are a class of metal-oxide clusters that can be combined with organic components to create materials with tailored properties. The this compound cation acts as a counterion and a structure-directing agent in the crystallization of these hybrid materials.

One notable example is the formation of a hybrid decavanadate (B1236424) compound. csic.es In this material, the inorganic component is a decavanadate cluster ([H₂V₁₀O₂₈]⁴⁻), and four this compound cations, along with water molecules, complete the crystal structure. csic.es The primary role of the this compound cation is to balance the negative charge of the polyoxometalate anion and to direct the assembly of the crystal lattice through a network of non-covalent interactions. csic.esfrontiersin.org

These interactions are crucial for the stability and dimensionality of the resulting supramolecular structure. They include:

Strong Hydrogen Bonds: The ammonium group (-NH₃⁺) of the cation forms strong N−H···O hydrogen bonds with the oxygen atoms of the decavanadate cluster. frontiersin.org

Weak Non-Covalent Interactions: Additional stability is conferred by weaker C−H···O and C−H···F interactions. frontiersin.org Theoretical analyses have corroborated the presence of these varied interactions, highlighting the structured and directional nature of the bonding between the organic cation and the inorganic cluster. frontiersin.org

Similarly, the this compound cation has been utilized in the formation of a hybrid material based on a heptamolybdate cluster. researchgate.net In one instance, it co-crystallizes with dihydrogen phosphate (B84403) anions, where the cations are positioned between the anionic layers, maximizing electrostatic forces and linking to the phosphate anions through N—H⋯O hydrogen bonds. researchgate.net This demonstrates the versatility of the this compound cation in templating different types of inorganic frameworks through similar chemical principles.

Table 1: Research Findings on this compound in Hybrid Polyoxometalates

| Polyoxometalate Type | Chemical Formula of Hybrid Material | Role of this compound | Key Interactions |

| Decavanadate | (C₇H₉FN)₄[H₂V₁₀O₂₈]·2H₂O | Counterion, Structure-directing agent | N−H···O, O−H···O, C−H···O, C−H···F csic.esfrontiersin.org |

| Heptamolybdate | [p-FC₆H₄CH₂NH₃]⁺·H₂PO₄⁻ | Counterion, Templating agent | N—H⋯O researchgate.net |

The application of this compound in materials chemistry beyond perovskites and polyoxometalates is a developing area of research. Its demonstrated success as a templating agent for complex anionic clusters suggests its potential for broader use in the design of novel hybrid materials. The key chemical features of the this compound cation that make it suitable for such roles include its ability to form robust hydrogen-bonding networks and the influence of the fluorine substituent on the intermolecular forces.

While concrete examples in other distinct material classes are not yet widely reported in scientific literature, the principles governing its role in polyoxometalate formation are transferable. The cation could potentially be employed to:

Template the formation of other metal oxide or chalcogenide clusters.

Influence the porosity and dimensionality of metal-organic frameworks (MOFs) where cationic guests can direct the structure.

Act as a surface-modifying agent for nanoparticles, where the fluorinated tail can alter surface properties like hydrophobicity.

The exploration of this compound as a versatile building block in materials synthesis is an ongoing endeavor, with its utility rooted in the fundamental principles of supramolecular chemistry and crystal engineering.

Advanced Mechanistic Studies and Reactivity

Investigation of Reaction Intermediates Formed from 4-Fluorobenzylammonium

The formation of reactive intermediates from this compound salts is crucial in determining the pathway of a chemical reaction. The primary intermediate of interest is the 4-fluorobenzyl cation, a carbocation that can be generated under specific conditions.

Carbocations are typically transient species with a positively charged carbon atom. Their stability is a key factor in reaction kinetics and product distribution. The stability of benzylic carbocations, such as the 4-fluorobenzyl cation, is significantly influenced by the substituents on the aromatic ring. Electron-donating groups tend to stabilize the positive charge through resonance and inductive effects, while electron-withdrawing groups have a destabilizing effect.

The generation of primary benzylic cations, including the 4-fluorobenzyl cation, can be challenging due to their inherent instability compared to secondary and tertiary counterparts. rsc.org However, techniques such as pulsed electrolysis have been explored to facilitate their formation and subsequent functionalization, for instance, in C(sp³)–H fluorination reactions. rsc.org In such reactions, the this compound salt can serve as a precursor to the corresponding radical or cation intermediate.

It is important to note that in many reactions, the "free" carbocation may not exist as a discrete intermediate. Instead, it might be part of an intimate ion pair or a solvent-separated ion pair, where the counter-ion and solvent molecules play a significant role in its reactivity and stereochemistry. For instance, in nucleophilic substitution reactions of benzyl (B1604629) fluorides activated by hydrogen-bond donors, the mechanism can range from a purely associative SN2 pathway to a dissociative SN1-like pathway involving a benzylic cation intermediate. beilstein-journals.org

| Intermediate | Method of Generation (Hypothesized) | Key Stabilizing/Destabilizing Factors |

| 4-Fluorobenzyl cation | Heterolytic cleavage of a C-X bond (e.g., from a 4-fluorobenzyl halide precursor), electrochemical oxidation. | - Destabilizing: Strong inductive effect (-I) of the fluorine atom.- Stabilizing: Resonance effect (+M) of the fluorine atom, delocalization of the positive charge into the aromatic ring. |

| 4-Fluorobenzyl radical | Homolytic cleavage of a C-H or C-X bond. | - Influenced by the electronic effects of the fluorine substituent. |

Participation in Catalytic Cycles and Associated Mechanisms

This compound salts can participate in various catalytic cycles, most notably as phase-transfer catalysts (PTCs) and in asymmetric catalysis.

Phase-Transfer Catalysis (PTC):

In phase-transfer catalysis, a catalyst, often a quaternary ammonium (B1175870) salt, facilitates the transfer of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs. dalalinstitute.com this compound salts, particularly those with lipophilic counter-ions, can function as PTCs.

The general mechanism involves the this compound cation forming an ion pair with an anion from the aqueous phase. This ion pair is sufficiently soluble in the organic phase to transport the anion, where it can then react with the organic substrate. After the reaction, the this compound cation pairs with the leaving group anion and returns to the aqueous phase to repeat the cycle. The efficiency of the catalyst is influenced by its structure, with bulkier cations sometimes exhibiting different transfer rates. princeton.edu

Asymmetric Catalysis:

Chiral derivatives of this compound salts have potential applications in asymmetric catalysis, where they can induce enantioselectivity in a chemical transformation. In such cases, the chiral cation forms a tight ion pair with a prochiral nucleophile (e.g., an enolate), creating a chiral environment that directs the approach of the electrophile to one face of the nucleophile over the other. beilstein-journals.orgresearchgate.net

| Catalytic Cycle | Role of this compound | Key Mechanistic Steps |

| Phase-Transfer Catalysis | Transfers anions from an aqueous phase to an organic phase. | 1. Ion exchange at the interface.2. Transport of the ion pair into the organic phase.3. Reaction of the anion with the organic substrate.4. Return of the catalyst to the aqueous phase. |

| Asymmetric Catalysis (with chiral derivatives) | Creates a chiral environment around a prochiral nucleophile. | 1. Formation of a chiral ion pair between the catalyst and the nucleophile.2. Stereoselective reaction of the ion pair with an electrophile.3. Release of the product and regeneration of the catalyst. |

Elucidation of Structure-Reactivity Relationships and Electronic Effects of the Fluorine Atom

The relationship between the structure of this compound and its reactivity is primarily governed by the electronic effects of the para-fluoro substituent. These effects can be quantitatively assessed using tools like the Hammett equation, which provides a linear free-energy relationship for reactions of substituted benzene (B151609) derivatives. wikipedia.org

The Hammett equation is given by: log(k/k₀) = σρ

where:

k is the rate constant for the reaction of the substituted compound.

k₀ is the rate constant for the reaction of the unsubstituted compound.

σ is the substituent constant, which depends on the nature and position of the substituent.

ρ is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

A Hammett plot for the competitive oxidation of para-substituted N-benzylbenzamides showed a linear relationship with the Brown-Okamoto constant (σp+), which is used for reactions involving the formation of a positive charge that can be delocalized into the aromatic ring. researchgate.net This suggests that the electronic nature of the para-substituent, such as fluorine, directly influences the stability of the transition state.

The electronic effects of the fluorine atom in this compound can be summarized as follows:

Inductive Effect (-I): The high electronegativity of fluorine leads to a strong electron-withdrawing inductive effect, which can decrease the electron density at the benzylic carbon and destabilize any developing positive charge in the transition state.

Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic ring through resonance. This effect can donate electron density to the ring and potentially stabilize a positive charge at the benzylic position. The overlap between the 2p orbital of fluorine and the 2p orbital of carbon is effective, making this resonance contribution significant. stackexchange.com

| Electronic Effect | Description | Impact on Reactivity |

| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond framework due to the high electronegativity of fluorine. | - Destabilizes positive charge development at the benzylic position.- Increases the acidity of the N-H protons. |

| Resonance Effect (+M) | Donation of lone pair electrons from fluorine into the aromatic pi-system. | - Can stabilize a positive charge at the benzylic position through delocalization.- Opposes the inductive effect. |

Future Research Directions

Exploration of Undiscovered Synthetic Pathways and Scalable Production

While 4-fluorobenzylammonium salts can be prepared from their precursor, 4-fluorobenzylamine (B26447), the development of more direct, efficient, and scalable synthetic routes is a primary area for future research. Current synthetic methodologies for 4-fluorobenzylamine often involve multiple steps with varying yields.

Common approaches to synthesizing the precursor, 4-fluorobenzylamine, include:

Reduction of 4-fluorobenzonitrile (B33359) using reagents like lithium aluminum hydride. guidechem.com

The reaction of fluorobenzene (B45895) with polyformaldehyde and hydrogen chloride to form an intermediate, which is then reacted with urotropine. guidechem.com

Hydrazinolysis of N-(4-fluorobenzyl)phthalimide. chemicalbook.com

A pathway starting from nitrobenzoic acid that involves fluorination, acylation, and reduction steps. guidechem.com

A notable synthesis of a this compound salt is the preparation of this compound dihydrogen phosphate (B84403), which has been successfully crystallized for nonlinear optical applications. researchgate.netscilit.com

Future research should focus on the discovery of novel synthetic pathways that offer higher yields, utilize less hazardous reagents, and are amenable to industrial-scale production. rsc.orgnih.gov The development of one-pot syntheses or catalytic routes could significantly reduce production costs and environmental impact. guidechem.com Furthermore, exploring green chemistry principles, such as the use of renewable starting materials and solvents, will be crucial for sustainable manufacturing. man.ac.uk

Table 1: Comparison of Selected Synthetic Precursors for 4-Fluorobenzylamine

| Starting Material | Key Reagents | Advantages | Challenges |

| 4-Fluorobenzonitrile | Lithium aluminum hydride | Direct reduction | Industrial supply of nitrile can be limited guidechem.com |

| N-(4-fluorobenzyl)phthalimide | Hydrazine hydrate, Ethanol (B145695) | Established method | Multi-step process, moderate yield chemicalbook.com |

| Nitrobenzoic acid | Various (fluorination, acylation, reduction agents) | Inexpensive starting material, safe operation guidechem.com | Multi-step synthesis guidechem.com |

Application of Advanced Spectroscopic and Computational Methodologies for Deeper Mechanistic Understanding

A thorough understanding of the structural and electronic properties of the this compound cation is fundamental to optimizing its function in various applications. Advanced spectroscopic and computational techniques are pivotal in this endeavor.

Spectroscopic analysis has been employed to characterize compounds containing the this compound cation. Techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are essential for confirming the molecular structure and probing the chemical environment of the cation. researchgate.netchemicalbook.comrsc.orgresearchgate.netinfai.co.uk For instance, in the characterization of this compound dihydrogen phosphate, FT-IR analysis confirms the presence of functional groups and their vibrational modes, while NMR confirms the proton and carbon framework of the molecule. researchgate.netscilit.com

Computational methodologies , particularly Density Functional Theory (DFT), have become indispensable for elucidating the mechanisms by which this compound influences material properties. nih.govresearchgate.net DFT calculations can provide insights into:

The interactions between the this compound cation and surrounding molecules or crystal lattices, such as the perovskite framework. nih.gov

The electronic structure and charge distribution of the cation, which governs its electrostatic interactions. nih.govrsc.org

The energetic landscape of conformational changes and intermolecular binding. nih.gov